Pro-Arg-Cys-Gly-Val-Pro-Asp
Description
Pro-Arg-Cys-Gly-Val-Pro-Asp is a heptapeptide composed of seven amino acids: proline (Pro), arginine (Arg), cysteine (Cys), glycine (Gly), valine (Val), proline (Pro), and aspartic acid (Asp). This sequence confers unique structural and functional properties:
- Proline (Pro): Introduces structural rigidity due to its cyclic side chain, influencing peptide folding .
- Arginine (Arg): Positively charged at physiological pH, enabling electrostatic interactions with negatively charged residues or membranes .
- Cysteine (Cys): Contains a thiol group, allowing disulfide bond formation for stability or tertiary structure .
- Glycine (Gly): Enhances conformational flexibility .
- Valine (Val): Hydrophobic residue contributing to peptide aggregation or membrane interaction .
- Aspartic Acid (Asp): Negatively charged, facilitating interactions with cations or receptor binding sites .
Properties
CAS No. |
177942-23-3 |
|---|---|
Molecular Formula |
C30H50N10O10S |
Molecular Weight |
742.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C30H50N10O10S/c1-15(2)23(28(48)40-11-5-8-20(40)27(47)37-18(29(49)50)12-22(42)43)39-21(41)13-35-24(44)19(14-51)38-26(46)17(7-4-10-34-30(31)32)36-25(45)16-6-3-9-33-16/h15-20,23,33,51H,3-14H2,1-2H3,(H,35,44)(H,36,45)(H,37,47)(H,38,46)(H,39,41)(H,42,43)(H,49,50)(H4,31,32,34)/t16-,17-,18-,19-,20-,23-/m0/s1 |
InChI Key |
HSKCCNHLWZSIDN-LZVKGNEYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Arg-Cys-Gly-Val-Pro-Asp can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (cysteine, glycine, valine, proline, and aspartic acid).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., bacteria, yeast, or mammalian cells), which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Pro-Arg-Cys-Gly-Val-Pro-Asp can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling reagents (e.g., HBTU, HATU) are used in SPPS for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Pro-Arg-Cys-Gly-Val-Pro-Asp has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential in wound healing, tissue engineering, and drug delivery systems.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Pro-Arg-Cys-Gly-Val-Pro-Asp involves its interaction with cell surface receptors and extracellular matrix components. The peptide can bind to integrins and other adhesion molecules, triggering intracellular signaling pathways that regulate cell behavior. These interactions can influence cell adhesion, migration, proliferation, and differentiation.
Comparison with Similar Compounds
Growth Hormone-Releasing Peptides
Pro-hGHRH(1-44)-Gly-Gly-Cys (Sequence: Pro-hGHRH(1-44)-Gly-Gly-Cys)
Taste-Modulating Peptides
Gly-Pro and Val-Hyp (Sequences: Gly-Pro, Val-Hyp [hydroxyproline])
- Key Residues : Gly-Pro dipeptide, Val in hydrophobic interactions.
- Activity : Enhances umami and salty tastes in fish sauce; Val-Hyp synergizes with NaCl .
- Comparison : Pro-Arg-Cys-Gly-Val-Pro-Asp contains Gly and Val but adds charged residues (Arg, Asp) and Cys, likely shifting functionality from taste modulation to cellular signaling.
Methylated Arginine-Containing Peptides
Arg-Pro-Gly-Arg(Me)-Lys-Arg(Me)-Lys-Ala-Glu-Ala-Asp-Pro-Gln-Cys-NH2
Growth Factor Fragments
Platelet-Derived Growth Factor (PDGF) β-Receptor Fragment 742-758 (Sequence: Asp-Met-Ser-Lys-Asp-Glu-Ser-Val-Asp-Tyr-Val-Pro-Met-Leu-Asp-Met-Lys)
Neurotoxic Peptides
AGTX2 (Sequence: Gly-Val-Pro-Ile-Asn-Val-Ser-Cys...Lys-Asp-Ala-Gly-Met-Arg...)
- Key Residues : Gly-Val-Pro, Cys (disulfide bonds), Asp, Arg.
- Activity : Neurotoxicity via ion channel modulation .
- Comparison : The Gly-Val-Pro and Asp-Arg motifs are structurally analogous but deployed in a toxic context, highlighting how sequence context dictates function.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Residue-Specific Roles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
